3-(5-Fluoro-2-hydroxyphenyl)picolinic acid
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Overview
Description
3-(5-Fluoro-2-hydroxyphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a fluorine atom at the 5-position and a hydroxyl group at the 2-position on the phenyl ring, which is attached to the picolinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Fluoro-2-hydroxyphenyl)picolinic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-(5-Fluoro-2-hydroxyphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.
Scientific Research Applications
3-(5-Fluoro-2-hydroxyphenyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(5-Fluoro-2-hydroxyphenyl)picolinic acid involves its interaction with specific molecular targets. For example, it may act as a chelating agent, binding to metal ions and altering their biological activity. The presence of the fluorine atom and hydroxyl group can influence its binding affinity and specificity for different targets .
Comparison with Similar Compounds
- 5-Fluoro-2-picolinic acid
- 3-Hydroxy-5-(trifluoromethyl)picolinic acid
- 5-(Trifluoromethoxy)picolinic acid
Comparison: 3-(5-Fluoro-2-hydroxyphenyl)picolinic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenyl ring. This combination of functional groups can enhance its reactivity and binding properties compared to similar compounds that lack one or both of these groups .
Properties
IUPAC Name |
3-(5-fluoro-2-hydroxyphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-7-3-4-10(15)9(6-7)8-2-1-5-14-11(8)12(16)17/h1-6,15H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDVMOXLNOHACA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=C(C=CC(=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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